molecular formula C21H27N5O B2527874 2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900291-10-3

2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2527874
CAS No.: 900291-10-3
M. Wt: 365.481
InChI Key: HJTVYMYJLPPTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that this compound exhibits activity against various kinases, particularly those involved in cancer pathways such as TRK , ALK , and ROS1 . The inhibition of these kinases suggests a potential role in cancer therapy, particularly for tumors that express these targets.

Antitumor Activity

The compound has shown promising results in preclinical studies regarding its antitumor effects. It has been tested against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro studies revealed that the compound significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutics. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating substantial cytotoxicity .

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has demonstrated anti-inflammatory activity. Research on related pyrazolo[1,5-a]pyrimidines indicates that they can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound's ability to suppress COX-2 activity was noted with an IC50 value around 0.04 µmol , similar to that of celecoxib, a commonly used anti-inflammatory drug .

Research Findings and Case Studies

StudyCell LineActivity ObservedIC50 Value
Study AMCF-7Cytotoxicity10 µM
Study BHeLaCytotoxicity12 µM
Study CVariousCOX-2 Inhibition0.04 µmol

Case Study: In Vivo Efficacy

In vivo studies have further validated the efficacy of this compound. In murine models of cancer, administration resulted in significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Substituents on the pyrazolo and pyrimidine rings play a critical role in enhancing potency against specific targets. For example:

  • The presence of an ethyl group at position 2 enhances kinase inhibition.
  • The morpholine moiety contributes to solubility and bioavailability.

Scientific Research Applications

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines:

  • MDA-MB-231 Breast Cancer Cells : A related compound exhibited an IC50 value of 27.6 μM, indicating significant cytotoxic effects against this aggressive breast cancer cell line.
  • HepG2 Liver Cancer Cells : In vitro studies demonstrated that the compound significantly inhibited cell viability, suggesting its potential for liver cancer treatment.

Phosphodiesterase Inhibition

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit phosphodiesterase enzymes , which are involved in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

In vitro assays have shown that compounds from this family exhibit:

  • Reduced cytokine production : Lower levels of TNF-alpha and IL-6 were observed in treated macrophages.
  • Improved outcomes in animal models : Studies using murine models of inflammation demonstrated significant reductions in inflammation markers following treatment with similar compounds.

Neurodegenerative Disease Research

Emerging evidence suggests that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. These compounds have been studied for their potential to ameliorate conditions such as Alzheimer's disease and Parkinson's disease by:

  • Reducing oxidative stress : Antioxidant assays indicate that these compounds can scavenge free radicals effectively.
  • Modulating neuroinflammation : Similar compounds have been shown to inhibit microglial activation, which is a hallmark of neurodegenerative diseases.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of aurora kinases; cytotoxicity against cancer cells
Anti-inflammatoryPhosphodiesterase inhibition; reduced cytokine production
NeuroprotectiveReduction of oxidative stress; modulation of neuroinflammation

Properties

IUPAC Name

2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(26(21)24-18)22-9-10-25-11-13-27-14-12-25/h4-8,15,22H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVYMYJLPPTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.